molecular formula C25H17N3O4S B11632265 methyl 2-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate

methyl 2-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B11632265
M. Wt: 455.5 g/mol
InChI Key: DRUCJTHHYAEVJF-VZKFJVGXSA-N
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Description

METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that belongs to the class of thiazolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolopyrimidine core, a furan ring, and a benzoate ester, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the condensation of 1,3-thiazole-2-amine with an appropriate aldehyde under acidic conditions to form the thiazolopyrimidine core.

    Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable furan precursor and the thiazolopyrimidine intermediate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst to form the methyl benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the ester group.

Scientific Research Applications

METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activities. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of thiazolopyrimidine derivatives and their interactions with biological targets.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit key enzymes involved in cellular processes, such as kinases and proteases, leading to altered cellular functions.

    Modulate Signaling Pathways: The compound can modulate signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

    Induce Apoptosis: It can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be compared with other similar compounds, such as:

    Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core and exhibit similar biological activities. the presence of the furan ring and benzoate ester in the target compound provides unique chemical properties and biological activities.

    Furan Derivatives: Compounds containing the furan ring are known for their diverse biological activities. The combination of the furan ring with the thiazolopyrimidine core enhances the compound’s overall activity.

    Benzoate Esters: Benzoate esters are commonly used in medicinal chemistry for their ability to enhance the solubility and bioavailability of compounds. The presence of the benzoate ester in the target compound contributes to its unique pharmacokinetic properties.

Properties

Molecular Formula

C25H17N3O4S

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 2-[5-[(Z)-(5-imino-7-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C25H17N3O4S/c1-31-24(30)18-10-6-5-9-17(18)21-12-11-16(32-21)13-19-22(26)28-20(15-7-3-2-4-8-15)14-33-25(28)27-23(19)29/h2-14,26H,1H3/b19-13-,26-22?

InChI Key

DRUCJTHHYAEVJF-VZKFJVGXSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Origin of Product

United States

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